![molecular formula C10H13FN2O4 B040445 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 121353-89-7](/img/structure/B40445.png)
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is commonly known as 3'-fluoro-3'-deoxythymidine or FLT, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mechanism Of Action
FLT is a nucleoside analogue that is structurally similar to thymidine. It is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme that is upregulated in proliferating cells. Once phosphorylated, FLT is incorporated into the DNA of proliferating cells, where it acts as a chain terminator, inhibiting DNA synthesis and causing cell death.
Biochemical And Physiological Effects
FLT has been shown to have minimal toxicity and is rapidly cleared from the body. It is selectively taken up by proliferating cells and does not accumulate in non-proliferating cells. FLT PET imaging has been shown to have high sensitivity and specificity in detecting and monitoring cancer cells, making it a valuable tool in cancer diagnosis and treatment.
Advantages And Limitations For Lab Experiments
FLT PET imaging has several advantages over traditional imaging techniques, including high sensitivity and specificity, non-invasiveness, and the ability to detect early-stage tumors. However, FLT PET imaging also has some limitations, including the need for specialized equipment and expertise, the high cost of the radiotracer, and the limited availability of PET imaging facilities.
Future Directions
There are several future directions for the use of FLT in scientific research. One area of research is the development of new radiotracers that can target specific types of cancer cells. Another area of research is the use of FLT PET imaging in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), to improve the accuracy of cancer diagnosis and treatment. Additionally, FLT PET imaging may have potential applications in other fields, such as neurology and cardiology.
Synthesis Methods
FLT is synthesized by the reaction of thymidine with a fluorinated sugar derivative. This reaction results in the replacement of the 3'-hydroxyl group of thymidine with a fluorinated hydroxymethyl group, forming FLT. This synthesis method has been optimized to produce high yields of FLT with high purity.
Scientific Research Applications
FLT is commonly used as a radiotracer in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that can be used to visualize biological processes in vivo. FLT is used in PET imaging to detect and monitor the proliferation of cancer cells, as cancer cells have a higher rate of DNA synthesis compared to normal cells. FLT PET imaging has been shown to be a valuable tool in the diagnosis, staging, and monitoring of various types of cancer, including lung cancer, breast cancer, and lymphoma.
properties
CAS RN |
121353-89-7 |
|---|---|
Product Name |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Molecular Formula |
C10H13FN2O4 |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7-,9+/m0/s1 |
InChI Key |
NPHYUIHLLMXOFR-ACLDMZEESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)CO)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)
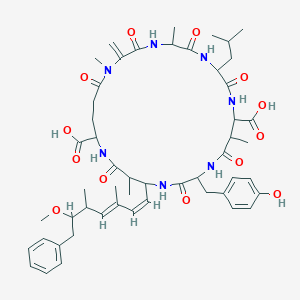
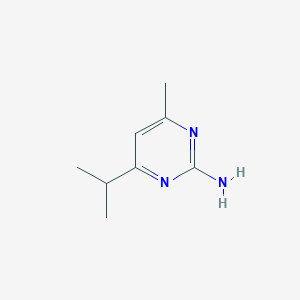
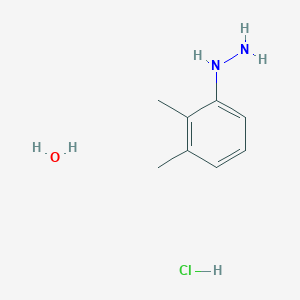
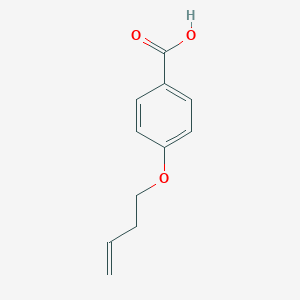
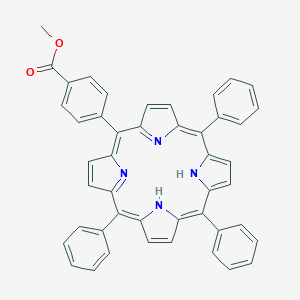
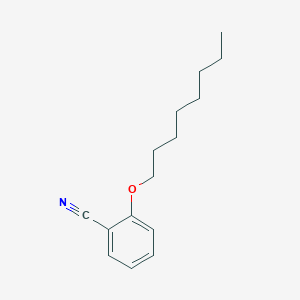
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
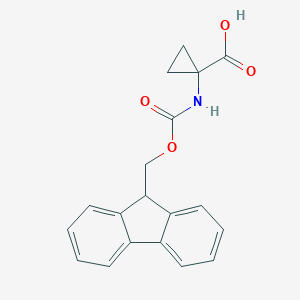
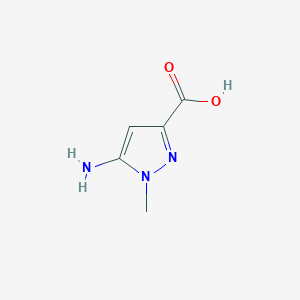
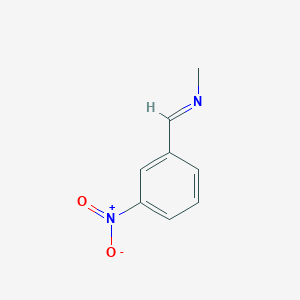
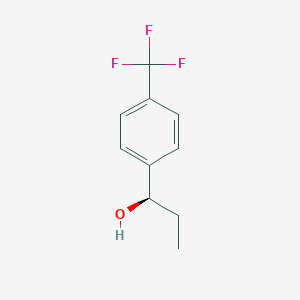
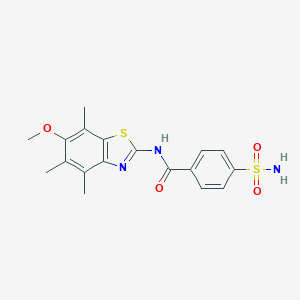
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)